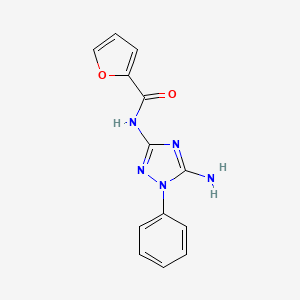

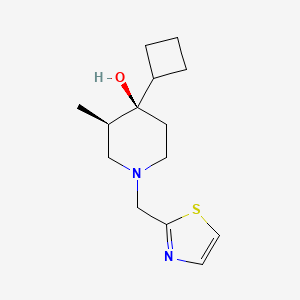

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- The synthesis of related triazole compounds involves the reaction of amino-triazole with acetyl chloride in benzene, followed by reactions with aromatic aldehydes (Panchal & Patel, 2011).

- A copper-catalyzed intramolecular cyclization of functionalized enamides is used to synthesize phenyl-substituted oxazoles, which might be similar to the synthesis pathway of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide (Kumar, Saraiah, Misra, & Ila, 2012).

Molecular Structure Analysis

- The crystal structure of a related compound, 5-phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide, provides insights into the arrangement and conformation of triazole-based molecules (L'abbé et al., 2010).

Chemical Reactions and Properties

- The guanidine derivative of a triazole compound was synthesized, which might indicate similar reactivity and properties for N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide (Balewski & Kornicka, 2021).

Physical Properties Analysis

- The synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, an energetic material, provides insights into the physical properties, such as thermal stability and sensitivity, of similar triazole compounds (Yu et al., 2017).

Chemical Properties Analysis

- The reactions of a related triazole compound with 3-oxo-N-phenylbutanethioamide suggest the potential reactivity patterns of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide (Britsun et al., 2006).

Scientific Research Applications

Antiplasmodial Activity

N-acylated furazan-3-amines, including derivatives similar to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide, have shown promising activity against different strains of Plasmodium falciparum, a parasite responsible for malaria. Specifically, benzamides with certain phenyl ring substitutions demonstrate significant antiplasmodial activity and improved permeability. These findings suggest potential applications in malaria treatment (Hermann et al., 2021).

Antibacterial, Antiurease, and Antioxidant Activities

Certain 1,2,4-triazole derivatives, structurally related to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide, exhibit effective antibacterial, antiurease, and antioxidant activities. These compounds, synthesized from ethyl N'-furan-2-carbonylbenzohydrazonate, show potential as therapeutic agents against specific bacterial infections and oxidative stress-related diseases (Sokmen et al., 2014).

Antidepressant Properties

5-phenyl-2-furamidines, a chemical class related to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide, have been explored for their antidepressant activities. These compounds, particularly with specific substitutions in the phenyl ring, show antidepressant effects in rodents without the anticholinergic and antihistaminic side effects common to tricyclic antidepressants (Pong et al., 1984).

Anti-Influenza Virus Activity

Benzamide-based 5-aminopyrazoles, structurally similar to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide, have shown remarkable antiviral activities against the bird flu influenza (H5N1) strain. These findings indicate potential applications in developing antiviral drugs, particularly for treating avian influenza infections (Hebishy et al., 2020).

DNA-Binding Affinity

2,5-Bis(4-guanylphenyl)furan (furamidine), a compound related to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide, exhibits a higher DNA-binding affinity compared to other similar drugs. Its unique interaction with DNA, involving direct hydrogen bonds, suggests potential applications in targeting specific DNA sequences for therapeutic purposes (Laughton et al., 1995).

properties

IUPAC Name |

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2/c14-12-16-13(15-11(19)10-7-4-8-20-10)17-18(12)9-5-2-1-3-6-9/h1-8H,(H3,14,15,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYKBCNAIBCCGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NC(=N2)NC(=O)C3=CC=CO3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5571681.png)

![N-(4-ethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5571688.png)

![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5571694.png)

![N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571707.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5571720.png)

![3-{[4-(2-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5571728.png)

![3-methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5571741.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide](/img/structure/B5571749.png)

![N~1~-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5571754.png)

![4-chlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5571766.png)